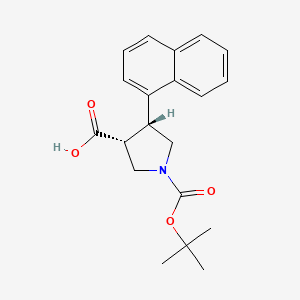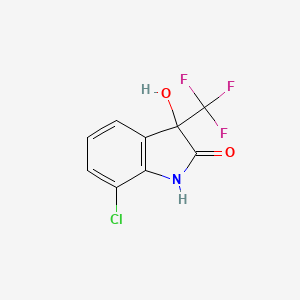
tert-Butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate: is an organic compound that features a tert-butyl ester group attached to a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate typically involves the esterification of 3-fluoropyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as increased stability or resistance to degradation.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the pyridine ring can form strong interactions with active sites, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
- tert-Butyl 2-(3-chloropyridin-2-yl)-2-methylpropanoate
- tert-Butyl 2-(3-bromopyridin-2-yl)-2-methylpropanoate
- tert-Butyl 2-(3-iodopyridin-2-yl)-2-methylpropanoate
Comparison:
- tert-Butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs.
- The fluorine atom’s high electronegativity and small size can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in medicinal applications.
- Fluorinated compounds often exhibit increased metabolic stability, making them attractive candidates for drug development.
Properties
Molecular Formula |
C13H18FNO2 |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl 2-(3-fluoropyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C13H18FNO2/c1-12(2,3)17-11(16)13(4,5)10-9(14)7-6-8-15-10/h6-8H,1-5H3 |
InChI Key |
HOSVHHCYZXMYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1=C(C=CC=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



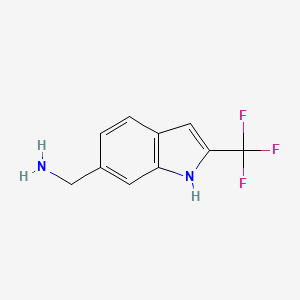
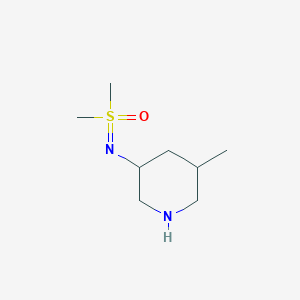
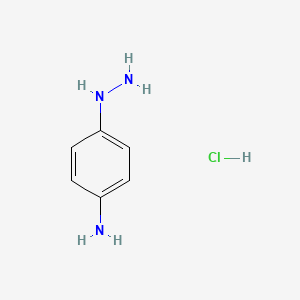
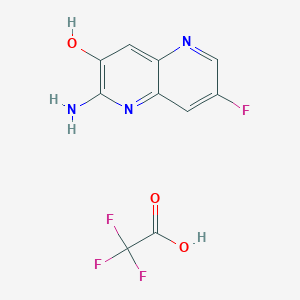
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
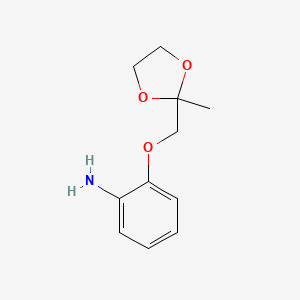
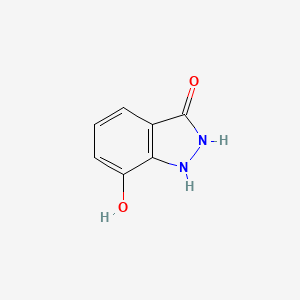
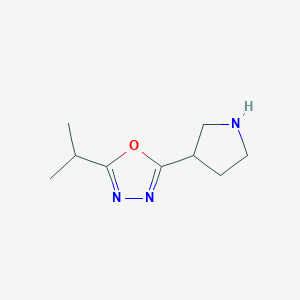
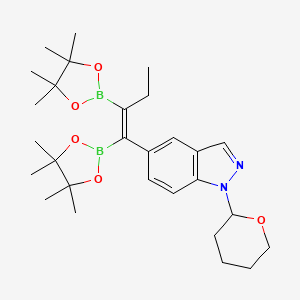
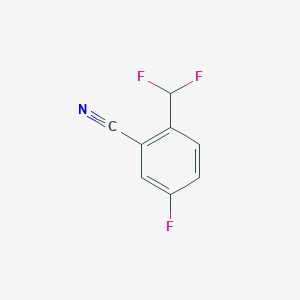
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
